

A Spectroscopic Comparison of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers

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Compound of Interest

Compound Name: *octahydro-1H-indole-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Octahydro-1H-indole-2-carboxylic acid (OIC) is a saturated bicyclic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry of OIC is paramount to the biological activity of the final drug product. This guide provides a comparative overview of the spectroscopic properties of two key stereoisomers: the *cis*-(2S,3aS,7aS) and *trans*-(2S,3aR,7aS) forms, which are precursors to Perindopril and Trandolapril, respectively.^[1]

This document summarizes available spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided to support researchers in their own characterization efforts.

Spectroscopic Data Comparison

The following tables present a summary of the available spectroscopic data for the *cis*-(2S,3aS,7aS) and *trans*-(2S,3aR,7aS) stereoisomers of **octahydro-1H-indole-2-carboxylic acid**.

Table 1: Spectroscopic Data for (2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid** (*cis* isomer)

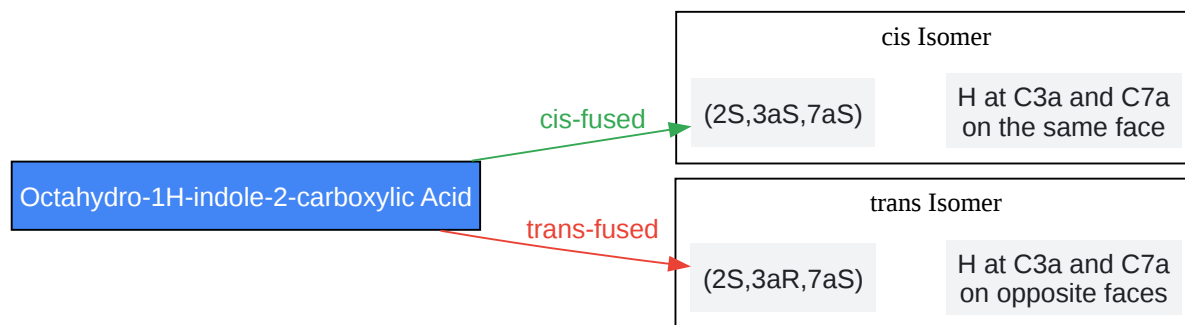
Technique	Parameter	Observed Values
¹ H NMR	Chemical Shift (δ)	1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[2]
Solvent	D ₂ O[2]	
Frequency	400 MHz[2]	
¹³ C NMR	Chemical Shift (δ)	20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[2]
Solvent	D ₂ O[2]	
Frequency	100 MHz[2]	
IR Spectroscopy	Wavenumber (ν)	3600–2200 cm ⁻¹ , 1623 cm ⁻¹ [2]
Sample Phase	KBr[2]	
Mass Spectrometry	m/z	
		Calculated for C ₉ H ₁₆ NO ₂ [M+H] ⁺ : 170.1176, Found: 170.1174[2]
Ionization	ESI[2]	

Table 2: Spectroscopic Data for (2S,3aR,7aS)-**octahydro-1H-indole-2-carboxylic acid** (trans isomer)

Technique	Parameter	Observed Values
¹ H NMR	Chemical Shift (δ)	Data not readily available in the searched literature.
Solvent	-	
Frequency	-	
¹³ C NMR	Chemical Shift (δ)	Data not readily available in the searched literature.
Solvent	-	
Frequency	-	
IR Spectroscopy	Wavenumber (ν)	Data not readily available in the searched literature.
Sample Phase	-	
Mass Spectrometry	m/z	Expected for C ₉ H ₁₅ NO ₂ [M+H] ⁺ : ~170.1176
Ionization	ESI (presumed)	

Stereoisomer Relationship

The relationship between the cis and trans isomers is defined by the relative stereochemistry at the C3a and C7a positions, which form the ring junction. The diagram below illustrates this fundamental structural difference.



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Stereochemical relationship of OIC isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg).[2] After 24 hours, the catalyst is filtered off and washed with acetic acid.[2] The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-**octahydro-1H-indole-2-carboxylic acid**.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the OIC stereoisomer in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T_1) is recommended.

- **^{13}C NMR Acquisition:** Acquire ^{13}C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans (from hundreds to thousands) and a longer total acquisition time are generally required compared to ^1H NMR.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix approximately 1-2 mg of the finely ground OIC stereoisomer with ~100 mg of dry KBr powder.[2] Press the mixture in a die under high pressure to form a transparent or semi-transparent pellet.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment to account for atmospheric CO_2 and water vapor.[3]
- **Sample Spectrum:** Place the KBr pellet in the sample holder and record the IR spectrum. Typically, spectra are collected over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[4]
- **Data Analysis:** Identify characteristic absorption bands corresponding to functional groups, such as the broad O-H and N-H stretches ($3600\text{--}2200\text{ cm}^{-1}$) and the carboxyl C=O stretch ($\sim 1623\text{ cm}^{-1}$).[2]

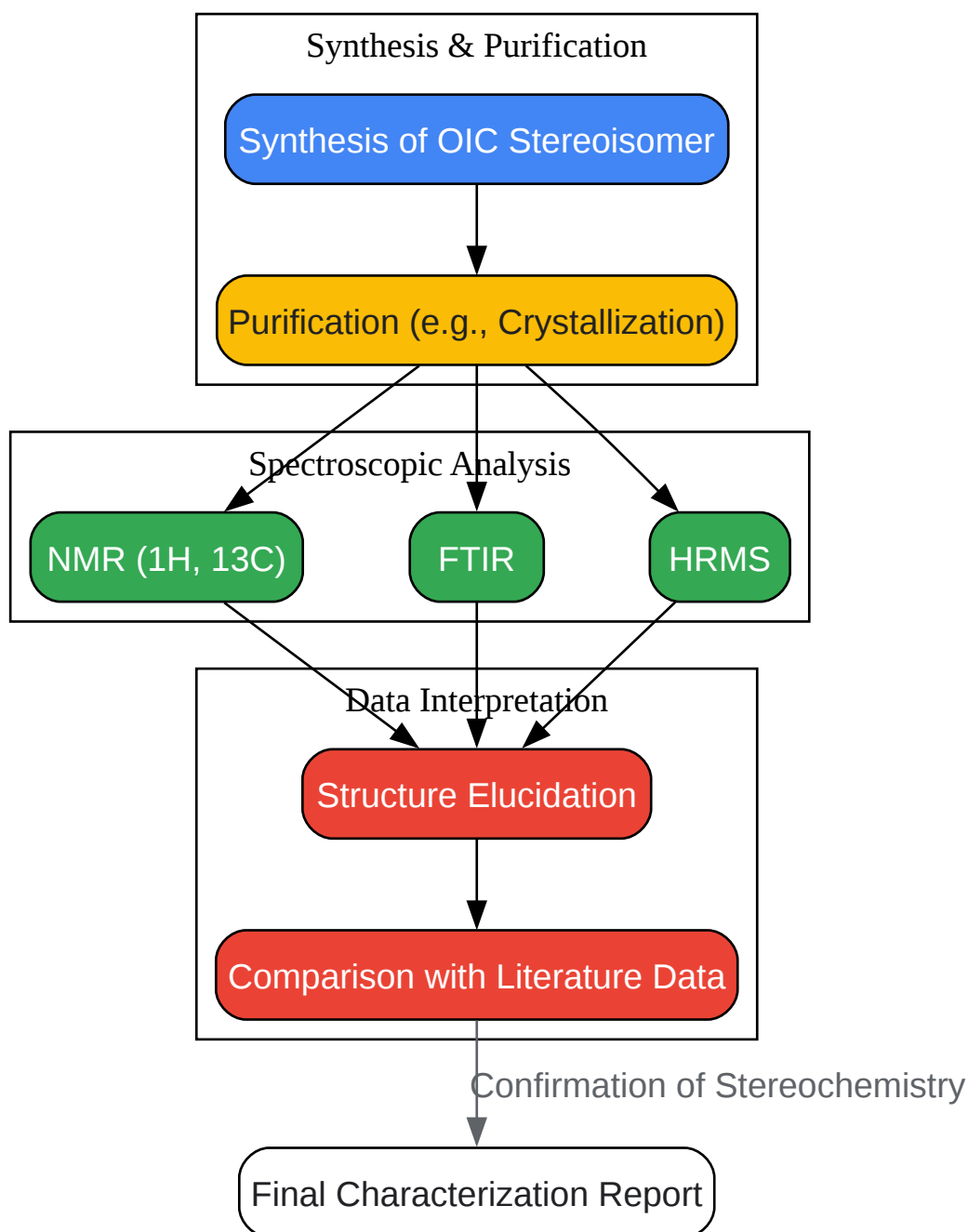
High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the OIC stereoisomer (typically $1\text{--}10\text{ }\mu\text{g/mL}$) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

- Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[5] Internal calibration (lock mass) can be used for even higher accuracy.[5]
- Data Acquisition: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$. Set the mass range to scan for the expected molecular ion ($m/z \sim 170.1$).
- Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass calculated from the elemental formula ($C_9H_{15}NO_2$).[2] The mass error, typically in parts-per-million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.[6]

General Experimental Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis and characterization of **octahydro-1H-indole-2-carboxylic acid** stereoisomers.



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Workflow for spectroscopic analysis.

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